molecular formula C19H17F2N5O B3404580 N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide CAS No. 1226445-87-9

N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B3404580
CAS RN: 1226445-87-9
M. Wt: 369.4
InChI Key: INLHJIUZVKGYTG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, also known as CMPT, is a thiazole derivative with potential anti-inflammatory and analgesic properties. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. It also modulates the activity of opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activity of COX-2. It also modulates the activity of opioid receptors, which results in analgesic effects. This compound has been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to learn about its potential side effects and toxicity. It is also relatively expensive compared to other compounds that have similar anti-inflammatory and analgesic properties.

Future Directions

There are several future directions for the study of N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another potential direction is to study its potential side effects and toxicity in more detail, as well as its pharmacokinetic properties in humans. Additionally, there may be potential for the development of new analogs of this compound with improved pharmacokinetic properties and therapeutic efficacy.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has analgesic properties by modulating the activity of opioid receptors. This compound has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O/c20-14-4-6-16(7-5-14)24-8-10-25(11-9-24)19(27)18-13-26(23-22-18)17-3-1-2-15(21)12-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLHJIUZVKGYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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